2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide
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Overview
Description
2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide is a complex organic compound that incorporates a pyridine ring with a cyano group, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the cyano group: This is often done via nucleophilic substitution reactions.
Attachment of the sulfanyl group: This step may involve thiolation reactions using thiolating agents.
Formation of the acetamide moiety: This is typically achieved through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyridine ring are likely involved in binding interactions, while the sulfanyl group may participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide: This compound also contains a cyano group and a pyridine ring, but with different substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but differ in their additional functional groups.
Uniqueness
2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and a sulfanyl group in the same molecule is relatively rare and may offer unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C19H21N3OS |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C19H21N3OS/c1-14(8-10-16-6-4-3-5-7-16)21-18(23)13-24-19-17(12-20)11-9-15(2)22-19/h3-7,9,11,14H,8,10,13H2,1-2H3,(H,21,23) |
InChI Key |
YLTLLZDNPGIHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)NC(C)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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